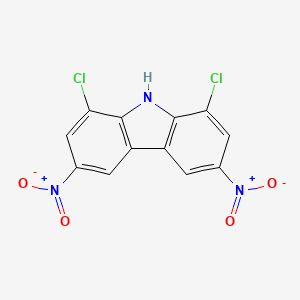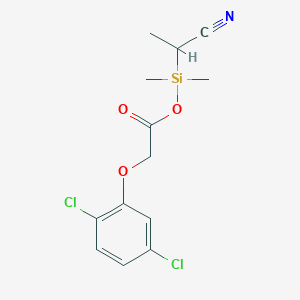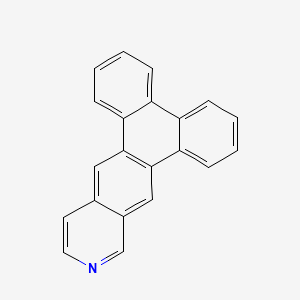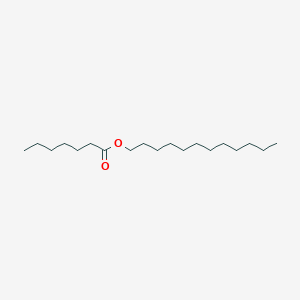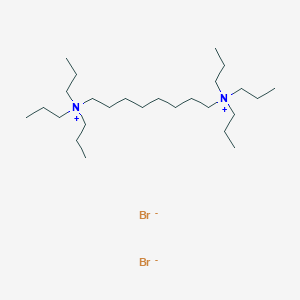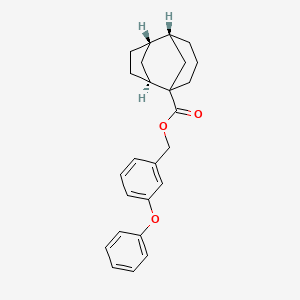
3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4311(2,5))undecane-1-carboxylate is a complex organic compound It is characterized by its unique tricyclic structure and the presence of a phenoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate typically involves multiple steps:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the phenoxybenzyl group: This step may involve a nucleophilic substitution reaction where a phenoxybenzyl halide reacts with the tricyclic core.
Esterification: The final step involves the esterification of the carboxylic acid group with the phenoxybenzyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxybenzyl group.
Reduction: Reduction reactions could potentially target the ester group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the tricyclic core or the phenoxybenzyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The tricyclic structure could play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenoxybenzyl alcohol: Similar structure but lacks the tricyclic core.
Tricyclo(4.3.1.1(2,5))undecane-1-carboxylic acid: Similar tricyclic core but lacks the phenoxybenzyl group.
Uniqueness
The uniqueness of 3-Phenoxybenzyl (2S,5S,6R)-tricyclo(4.3.1.1(2,5))undecane-1-carboxylate lies in its combination of a tricyclic core with a phenoxybenzyl ester group, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
109667-01-8 |
|---|---|
Fórmula molecular |
C25H28O3 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl (2S,5S,6R)-tricyclo[4.3.1.12,5]undecane-1-carboxylate |
InChI |
InChI=1S/C25H28O3/c26-24(25-13-5-7-20(16-25)19-11-12-21(25)15-19)27-17-18-6-4-10-23(14-18)28-22-8-2-1-3-9-22/h1-4,6,8-10,14,19-21H,5,7,11-13,15-17H2/t19-,20+,21-,25?/m0/s1 |
Clave InChI |
NWFXJZJRFUOKKE-UZNLOIBPSA-N |
SMILES isomérico |
C1C[C@@H]2CC(C1)([C@H]3CC[C@H]2C3)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5 |
SMILES canónico |
C1CC2CC(C1)(C3CCC2C3)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
